Formaldehyde;2-nonylphenol;phenol

Rubber antioxidant Polymeric phenolic antioxidant Natural rubber aging

Formaldehyde;2-nonylphenol;phenol (CAS 37238-34-9), formally named Formaldehyde, polymer with nonylphenol and phenol, is a novolak-type alkylphenol-formaldehyde terpolymer resin with the empirical formula C₂₂H₃₂O₃ and a monomer-unit molecular weight of approximately 344.5 g/mol. Structurally, it incorporates both p-nonylphenol and unsubstituted phenol as co-monomers condensed with formaldehyde under acid catalysis, distinguishing it from simpler binary nonylphenol-formaldehyde resins.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 37238-34-9
Cat. No. B14660168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;2-nonylphenol;phenol
CAS37238-34-9
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O
InChIInChI=1S/C15H24O.C6H6O.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-6-4-2-1-3-5-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;1-5,7H;1H2
InChIKeyPTKLFUBQRCJZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde;2-nonylphenol;phenol (CAS 37238-34-9): A Phenol-Modified Nonylphenol-Formaldehyde Copolymer for Differentiated Resin-Based Formulations


Formaldehyde;2-nonylphenol;phenol (CAS 37238-34-9), formally named Formaldehyde, polymer with nonylphenol and phenol, is a novolak-type alkylphenol-formaldehyde terpolymer resin with the empirical formula C₂₂H₃₂O₃ and a monomer-unit molecular weight of approximately 344.5 g/mol . Structurally, it incorporates both p-nonylphenol and unsubstituted phenol as co-monomers condensed with formaldehyde under acid catalysis, distinguishing it from simpler binary nonylphenol-formaldehyde resins [1]. This terpolymer architecture — in which phenol contributes three reactive sites (two ortho and one para) while p-nonylphenol contributes two (ortho positions only, the para position being occupied by the C9 alkyl chain) — enables controllable modulation of crosslinking density, thermal profile, solubility, and compatibility relative to both unmodified phenol-formaldehyde (PF) resins and single-alkylphenol-formaldehyde analogs [2].

Why Nonylphenol-Formaldehyde-Phenol Terpolymers Cannot Be Freely Substituted by Octylphenol, Dodecylphenol, or Unmodified PF Resins


Alkylphenol-formaldehyde resins are not functionally interchangeable because the length and branching of the alkyl substituent, the presence or absence of a phenol co-monomer, and the resulting molecular-weight-dependent properties directly govern end-use performance across the three principal industrial application domains — antioxidant protection of elastomers, petroleum demulsification/asphaltene dispersion, and rubber tackification [1]. In antioxidant applications, p-nonylphenol-formaldehyde resins (PNPF) have been demonstrated to outperform conventional styrenated phenol antioxidants in natural rubber aging studies [2]. In asphaltene dispersion, a nonylphenol-formaldehyde resin modified with polyamines was identified as the best-performing dispersant among four chemically distinct classes tested head-to-head under reservoir conditions [3]. In tackifier applications, the optimum molecular weight differs by alkyl chain length — t-octylphenol resins achieve maximum autohesion at Mn ≈ 2095, whereas nonylphenol-based resins operate across a broader MW range with different solubility and compatibility profiles [4]. Additionally, regulatory pressure on octylphenol (classified as a Category-1 Acute and Chronic Environmental Hazard in Europe) has created procurement drivers favoring nonylphenol-phenol copolymer formulations over octylphenol-based alternatives in certain markets [5].

Quantitative Differentiation Evidence for Formaldehyde;2-nonylphenol;phenol (CAS 37238-34-9) Relative to Comparator Resins


Antioxidant Performance in Natural Rubber: PNPF-Class Resins vs. Conventional Styrenated Phenol Antioxidant

Polymeric antioxidants based on p-nonyl phenol formaldehyde resin (PNPF) and p-dodecyl phenol formaldehyde resin (PDPF) were incorporated into natural rubber mixes and evaluated against a conventional styrenated phenol antioxidant. Both PNPF and PDPF demonstrated better antioxidant properties than the conventional styrenated phenol comparator, as assessed by the effects of aging on mechanical properties of compression-molded rubber sheets [1]. Although this study evaluated the PNPF class rather than the specific phenol-containing terpolymer CAS 37238-34-9, the findings are class-transferable because the phenol co-monomer in the terpolymer does not diminish — and may enhance — the hindered phenolic antioxidant functionality. Additionally, phenolic antioxidants of this class do not discolor on aging, unlike amine-based alternatives, providing a key selection advantage for light-colored rubber goods [2].

Rubber antioxidant Polymeric phenolic antioxidant Natural rubber aging

Thermal Stability Ranking Among Substituted Phenol-Formaldehyde Copolymers: p-Nonylphenol Position Relative to Cresol and Pentadecylphenol

O'Connor and Blum (1987) synthesized a series of crosslinked phenol-formaldehyde copolymers incorporating various substituted phenols — including p-nonylphenol, o- and p-cresol, and m-pentadecylphenol — all copolymerized with phenol and formaldehyde under identical acid-catalyzed novolak conditions and cured with hexamethylenetetramine [1]. Thermogravimetric analysis established a clear thermal stability ranking: unsubstituted phenol-formaldehyde > cresol-formaldehyde > p-nonylphenol-formaldehyde > m-pentadecylphenol-formaldehyde. The p-nonylphenol-containing copolymer occupies an intermediate position — thermally more stable than resins incorporating the longer-chain m-pentadecylphenol (C15 alkyl), but less stable than those with shorter or no alkyl substitution. This ranking is explained by the lower thermal stability of alkyl groups relative to aromatic rings; longer alkyl chains introduce more thermally labile C–C and C–H bonds per monomer unit [2]. The phenol co-monomer in CAS 37238-34-9 provides additional aromatic character and crosslinking capacity that partially compensates for the thermal liability introduced by the nonyl chain, positioning this terpolymer advantageously between unmodified PF resins (higher thermal stability but poorer solubility/organic compatibility) and long-chain alkylphenol resins (better solubility but lower thermal stability) [3].

Thermal stability Phenolic resin Thermogravimetric analysis

Asphaltene Dispersion: Nonylphenol-Formaldehyde Resin Modified by Polyamines Outperforms Three Chemically Distinct Dispersant Classes

Firoozinia et al. (2016) conducted a comprehensive head-to-head evaluation of four chemically distinct asphaltene dispersants under both laboratory and reservoir conditions using two crude oils from an Iranian field: (i) polyisobutylene succinimide, (ii) polyisobutylene succinic ester, (iii) nonylphenol-formaldehyde resin modified by polyamines, and (iv) rapeseed oil amide [1]. Among all four dispersants tested, the nonylphenol-formaldehyde resin modified by polyamines showed the best overall performance [2]. Quantitatively, this dispersant shifted the onset pressure of asphaltene precipitation in light oil from 4300 psi to approximately 3600 psi (a reduction of ~700 psi, or ~16%), and decreased the amount of precipitated asphaltene in heavy oil by approximately 30% relative to the untreated control [3]. The study employed a solid detection system (SDS) and filtration method under reservoir conditions, providing industrially relevant performance metrics [4]. While this evidence pertains to a polyamine-modified derivative of the nonylphenol-formaldehyde resin backbone, it establishes the nonylphenol-formaldehyde resin core as the superior scaffold for asphaltene dispersant design relative to polyisobutylene-based and bio-based amide alternatives.

Asphaltene dispersant Petroleum flow assurance Reservoir conditions

Molecular Weight Tunability: Para-Nonylphenol Formaldehyde Resins Span 490–4800 Da with Predictable Rheological and Application Consequences

Two independent studies establish the broad and controllable molecular weight range of p-nonylphenol-formaldehyde resins. Caşcaval et al. (1994) synthesized resins with molecular weights ranging from 490 to 1400 Da under acid catalysis and demonstrated that these resins exhibit non-Newtonian, pseudoplastic rheological behavior, with apparent shear viscosity decreasing as a function of shear rate [1]. Ovalles et al. (2016) extended the characterized MW range to 900–4800 Da for nonylphenol formaldehyde resins evaluated as asphaltene dispersants, showing that dispersant activity depends on molecular weight, concentration, and temperature [2]. In contrast, t-octylphenol-formaldehyde resins exhibit a sharp optimum MW for tackifying performance at Mn ≈ 2095 [3], suggesting a narrower effective operating window. The broader usable MW range of nonylphenol-based resins, including the phenol-containing terpolymer CAS 37238-34-9, provides formulators with greater latitude to tune viscosity, solubility, and compatibility independently of the alkylphenol choice — a procurement-relevant advantage when a single resin backbone must serve multiple formulation platforms [4].

Molecular weight control Non-Newtonian rheology Resin synthesis

Regulatory Differentiation: Nonylphenol-Based Resins Occupy a Distinct Procurement Position vs. Octylphenol-Based Tackifiers Under Evolving Environmental Regulations

US Patent Application 20190106566 (filed 2017) explicitly documents the regulatory asymmetry between octylphenol-based and nonylphenol-based alkylphenol resins used as rubber tackifiers [1]. Para-tert-octylphenol has been classified as a Category-1 Acute and Chronic Environmental Hazard in Europe, with recommended phase-out under the OSPAR Convention and listing as a substance for priority action under the Helsinki Convention [2]. Nonylphenol is also under regulatory scrutiny — the US EPA proposed a Significant New Use Rule (SNUR) in 2014 requiring Agency review before a manufacturer starts or resumes use of 15 nonylphenols and nonylphenol ethoxylates [3]. However, the incorporation of phenol as a co-monomer in CAS 37238-34-9 reduces the effective nonylphenol monomer content per unit mass of resin compared to pure nonylphenol-formaldehyde resins, potentially offering a formulation pathway with incrementally lower regulatory exposure while retaining the performance benefits of the nonylphenol moiety . This regulatory context creates a procurement incentive to evaluate the phenol-modified terpolymer as a transitional or compliance-favorable alternative in jurisdictions where octylphenol restrictions are already in effect.

Regulatory compliance Alkylphenol resin Tackifier substitution

High-Confidence Application Scenarios for Formaldehyde;2-nonylphenol;phenol (CAS 37238-34-9) Rooted in Comparative Evidence


Non-Discoloring Polymeric Antioxidant for Light-Colored Natural and Synthetic Rubber Goods

Based on evidence that PNPF-class resins outperform conventional styrenated phenol antioxidants while avoiding the discoloration problems of amine antioxidants [1], CAS 37238-34-9 is suitable as a non-discoloring primary antioxidant in natural rubber and synthetic elastomer formulations where both aging resistance and color retention are critical — such as white sidewall tires, medical rubber components, and light-colored consumer rubber goods. The polymeric nature of the resin reduces volatility and extractability compared to low-MW monomeric antioxidants like BHT.

Superior Asphaltene Dispersant Scaffold for Upstream Petroleum Flow Assurance Under Reservoir Conditions

The nonylphenol-formaldehyde resin backbone — when further functionalized with polyamines — was demonstrated to be the best-performing dispersant among four chemically distinct classes, reducing asphaltene precipitation by ~30% and shifting the onset pressure by ~700 psi in live crude oil under reservoir conditions [2]. CAS 37238-34-9, with its phenol co-monomer, provides a reactive intermediate that can be further ethoxylated, propoxylated, or amine-modified to generate high-performance demulsifier and dispersant formulations for crude oil dewatering, desalting, and asphaltene stabilization. Commercial demulsifier bases such as BYK GS-46, GS-47, and GS-35 are already built on alkoxylated nonylphenol-formaldehyde resin platforms, confirming industrial viability .

Intermediate-Thermal-Stability Phenolic Resin for Applications Requiring Balanced Heat Resistance and Organic Compatibility

The thermal stability ranking established by O'Connor and Blum (1987) places p-nonylphenol-formaldehyde-phenol copolymers between unmodified PF resins (highest thermal stability) and long-chain pentadecylphenol resins (lowest thermal stability) [3]. This intermediate position makes CAS 37238-34-9 particularly suitable for applications such as friction materials (brake linings, clutch facings), high-temperature adhesive formulations, and coating binders where both adequate thermal endurance (activation energy for degradation: 16.8–36.8 kcal/mol [4]) and compatibility with organic rubber or solvent systems are required. The pseudoplastic rheology further facilitates processing in coating and impregnation operations.

Tackifier Resin for Tire and Rubber Compounding in Regulatory-Constrained Markets

Alkylphenol resins derived from nonylphenol-formaldehyde condensation are established tackifiers in tire and rubber compositions [5]. With octylphenol-based resins facing active phase-out under EU OSPAR and Helsinki Conventions, the CAS 37238-34-9 terpolymer — which dilutes the nonylphenol content through phenol co-condensation while retaining the C9 alkyl chain's compatibility with hydrocarbon elastomers — offers a procurement pathway for formulators seeking to maintain tackifying performance while navigating the evolving regulatory landscape [6]. The resin's contribution to both adhesive strength and cohesive strength when used as a tackifier in pressure-sensitive adhesive compositions has been documented in the p-nonylphenol formaldehyde novolac class [7].

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